![molecular formula C2H3BrO2 B049502 Bromoacetic acid-2-13C CAS No. 64891-77-6](/img/structure/B49502.png)
Bromoacetic acid-2-13C
Overview
Description
Bromoacetic acid-2-13C is a carbon-13 labeled alkylating agent and building block that can be used in organic synthesis . It appears as colorless crystals .
Synthesis Analysis
Bromoacetic acid-2-13C is primarily used as a chemical intermediate in various organic syntheses . It is also used as a building block in organic synthesis .Molecular Structure Analysis
The molecular formula of Bromoacetic acid-2-13C is C2H3BrO2 . The molecular weight is 139.94 g/mol . The InChI is 1S/C2H3BrO2/c3-1-2(4)5/h1H2, (H,4,5)/i1+1 .Chemical Reactions Analysis
Bromoacetic acid is commonly used in acylation, alkylation, condensation, addition, cycloaddition, and esterification reactions .Physical And Chemical Properties Analysis
Bromoacetic acid-2-13C appears as colorless crystals with a melting point of 51 °C and a density of 1.93 g/cm3 .Scientific Research Applications
Synthetic Intermediates
Bromoacetic acid-2-13C is widely used as a synthetic intermediate in organic chemistry. Its incorporation into various molecular frameworks allows for the introduction of a carboxylic acid moiety, which can be further modified or used to build more complex structures. This compound is particularly valuable in synthesizing labeled compounds for tracing and study purposes .
NMR Spectroscopy
Due to its isotopic labeling with carbon-13, Bromoacetic acid-2-13C is an excellent reagent for nuclear magnetic resonance (NMR) spectroscopy. It provides a distinctive signal that aids in the elucidation of molecular structures and dynamics, especially in metabolomics and protein-ligand interaction studies .
Environmental Tracers
In environmental science, Bromoacetic acid-2-13C can serve as a tracer to study biogeochemical cycles and pollutant dispersion. Its stable isotopic label allows for tracking through complex environmental systems without altering the natural processes .
Pharmaceutical Research
Researchers use Bromoacetic acid-2-13C in pharmaceutical development to create labeled analogs of drug candidates. This enables the detailed study of drug metabolism, distribution, and excretion in preclinical and clinical trials .
Agricultural Chemistry
In agricultural chemistry, this compound is used to synthesize labeled pesticides and herbicides. The carbon-13 label helps in understanding the environmental fate of these chemicals, including degradation pathways and soil adsorption rates .
Material Science
Bromoacetic acid-2-13C finds applications in material science for the preparation of polymers and nanomaterials with specific isotopic labeling. This aids in investigating material properties and degradation under various conditions .
Safety and Hazards
properties
IUPAC Name |
2-bromoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444597 | |
Record name | Bromoacetic acid-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic acid-2-13C | |
CAS RN |
64891-77-6 | |
Record name | Bromoacetic acid-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64891-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Bromoacetic acid-2-13C in this specific synthesis?
A1: Bromoacetic acid-2-13C serves as a specific precursor for introducing a 13C label at a designated position within the final 2,4-diamino-6-methylpteridine molecule []. This strategic labeling allows researchers to track the fate and behavior of specific carbon atoms during subsequent studies involving the molecule, such as metabolic investigations or reaction mechanism elucidations. By incorporating Bromoacetic acid-2-13C, researchers can generate a specifically labelled version of 2,4-diamino-6-methylpteridine, enabling more precise and insightful analyses.
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